N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide
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Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Anticonvulsant and Neuroprotective Effects
One study focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, evaluated for their anticonvulsant and neuroprotective effects. A specific derivative emerged as a potent anticonvulsant, displaying promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), suggesting potential leads for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Antimicrobial and Anti-inflammatory Agents
Another research explored the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial and antifungal activities. Selected compounds demonstrated anti-inflammatory activity, indicating a multifaceted potential in antimicrobial and anti-inflammatory applications (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-2-18(16-8-4-3-5-9-16)21(25)22-14-15-23-19-10-6-7-11-20(19)24(17-12-13-17)28(23,26)27/h3-11,17-18H,2,12-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPFCOQKFKHIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
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